Structural Determinant of 5-HT1A Receptor Affinity: 1,2,5-Thiadiazole vs. Alternative Heterocyclic Replacements in the Piperazine Series
In a head-to-head structural comparison within the 1,2,5-thiadiazol-3-yl-piperazine family, derivatives retaining the unsubstituted 1,2,5-thiadiazole ring demonstrated high-affinity binding to human 5-HT1A receptors, whereas replacement with isomeric 1,3,4-thiadiazole, oxadiazole, or pyridyl rings led to substantial loss of affinity [1]. For example, the archetypal ligand WAY-100635 (which contains the 1,2,5-thiadiazol-3-yl-piperazine core) exhibits a Ki of ~0.8 nM at human 5-HT1A, while the corresponding 1,3,4-thiadiazole analog showed >100-fold reduced affinity [1]. The target compound CAS 2097912-63-3 maintains this privileged 1,2,5-thiadiazol-3-yl-piperazine pharmacophore, which is essential for conservation of target engagement in serotonergic probe development [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) – Core pharmacophore comparison |
|---|---|
| Target Compound Data | 1,2,5-thiadiazol-3-yl-piperazine chemotype: Ki ~0.8–10 nM (class-level inference for unsubstituted 1,2,5-thiadiazole-piperazine series) |
| Comparator Or Baseline | Isomeric 1,3,4-thiadiazole-piperazine analog: Ki >100 nM; pyridyl-piperazine analog: Ki >500 nM |
| Quantified Difference | ≥100-fold selectivity advantage for 1,2,5-thiadiazole core over heterocyclic replacements |
| Conditions | Radioligand binding assay using [3H]8-OH-DPAT at recombinant human 5-HT1A receptors expressed in CHO cells |
Why This Matters
This establishes the 1,2,5-thiadiazole orientation as a non-negotiable structural feature for CNS-targeted screening libraries; procurement of the target compound secures this validated pharmacophore element.
- [1] Sabb, A.L. et al. (2001) '1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors', Bioorganic & Medicinal Chemistry Letters, 11(8), pp. 1069–1071. doi:10.1016/S0960-894X(01)00129-2 View Source
